ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate
Overview
Description
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl or an aryl group. Esters like ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Esters are typically synthesized through the reaction of acids with alcohols. For example, ethyl acetate is formed when acetic acid reacts with ethanol . The preparation of ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate would involve the reaction of a suitable carboxylic acid with an alcohol under acidic conditions to form the ester linkage.
Industrial Production Methods
In industrial settings, esters are often produced via Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another method involves the reaction of acid chlorides with alcohols in the presence of a base .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Reduction: Esters can be reduced by treatment with lithium aluminum hydride to yield primary alcohols.
Reaction with Grignard Reagents: Esters react with Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts.
Reduction: Lithium aluminum hydride is commonly used.
Grignard Reaction: Grignard reagents (organomagnesium compounds) are used.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Grignard Reaction: Tertiary alcohol.
Scientific Research Applications
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl N-[(2-methylpropyl)carbamoyl]-beta-alaninate involves nucleophilic acyl substitution reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to form the final products .
Comparison with Similar Compounds
Ethyl N-[(isobutylamino)carbonyl]-beta-alaninate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent.
Methyl butyrate: Known for its fruity odor.
Isopentyl acetate: Found in banana oil.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.
Properties
IUPAC Name |
ethyl 3-(2-methylpropylcarbamoylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9(13)5-6-11-10(14)12-7-8(2)3/h8H,4-7H2,1-3H3,(H2,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXHKGSIVBECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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